molecular formula C22H36N2 B13986878 2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- CAS No. 5448-27-1

2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl-

Cat. No.: B13986878
CAS No.: 5448-27-1
M. Wt: 328.5 g/mol
InChI Key: XYMKQFAGAOZDEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the imidazoline ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazoline, 4,4-dimethyl-1-phenyl-2-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain and phenyl group contribute to its versatility in various applications, making it a valuable compound in both research and industry .

Properties

CAS No.

5448-27-1

Molecular Formula

C22H36N2

Molecular Weight

328.5 g/mol

IUPAC Name

5,5-dimethyl-3-phenyl-2-undecyl-4H-imidazole

InChI

InChI=1S/C22H36N2/c1-4-5-6-7-8-9-10-11-15-18-21-23-22(2,3)19-24(21)20-16-13-12-14-17-20/h12-14,16-17H,4-11,15,18-19H2,1-3H3

InChI Key

XYMKQFAGAOZDEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CN1C2=CC=CC=C2)(C)C

Origin of Product

United States

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